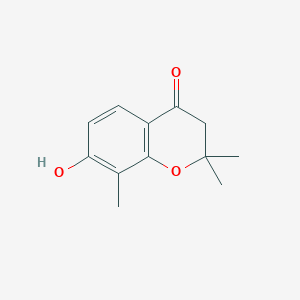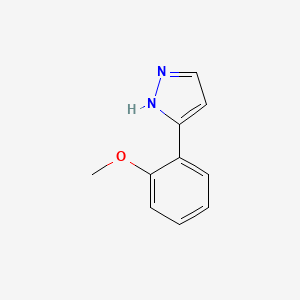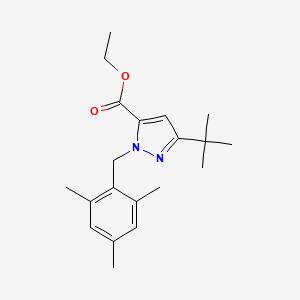![molecular formula C15H14N2O6 B1597742 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene CAS No. 96315-08-1](/img/structure/B1597742.png)
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Übersicht
Beschreibung
“4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene” is a chemical compound with the molecular formula C15H14N2O6 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 24 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 nitro groups (aromatic), and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Conformation Studies
The structure of related compounds, such as (4′-carbomethoxy-2′-nitrophenoxy)benzene, has been analyzed using X-ray diffraction, revealing insights into molecular conformations and intramolecular interactions in nitro substituents (Gopal, Chandler, & Robertson, 1980).
2. Chemical Reactions and Synthesis
Research includes the reactions of similar compounds with various reagents, such as the reaction of 4-ethoxy-2-(2,3,3-trichloro-1-nitro-2-propenylidene)benzazetine with methyl- and phenyllithium, leading to the replacement of chlorine atoms and formation of new compounds (Potkin, Knizhnikov, Yanuchok, & Kaberdin, 2001).
3. Exploration of σ(C-Se)-π Hyperconjugation
Studies on similar structures, like 1-methoxy- and 1-nitro-4-[(phenylselanyl)methyl]benzene, have explored the effects of σ(C-Se)-π hyperconjugation on molecular structure, providing insights into the electronic properties of these compounds (White & Blanc, 2014).
4. DNA Binding Studies
Research on derivatives like 1,4-bis((4-nitrophenoxy)methyl)benzene focuses on DNA binding studies, revealing potential for these compounds in biochemistry and pharmaceutical applications (Haider et al., 2011).
5. Study of Reaction Mechanisms
Investigations into the reactions of compounds like 4-methyl-2,6-diphenylphenol with nitrogen dioxide offer insights into reaction pathways and mechanisms, which are crucial for understanding the chemical behavior of these compounds (Hartshorn et al., 1985).
6. Synthesis of Functionalized Compounds
Research into methods for synthesizing related compounds, like 2-ethoxy-4-amino-phenol, informs the development of new synthetic strategies for functionalized aromatic compounds, which are important in various chemical industries (Wang Yu, 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-11-6-7-13(17(20)21)15(10-11)23-9-8-22-14-5-3-2-4-12(14)16(18)19/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJQXRXZOFGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376703 | |
| Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
CAS RN |
96315-08-1 | |
| Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)



![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)
![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)
